(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC15911261
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O4 |
|---|---|
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | (3S)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/t13-/m0/s1 |
| Standard InChI Key | LJSMGWBQOFWAPJ-ZDUSSCGKSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O |
| Canonical SMILES | COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)O |
Introduction
(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid is an organic compound characterized by its unique structural features, including a naphthalene ring, a methoxy group, and a butanoic acid moiety. This compound belongs to the class of 4-oxo acids, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C16H16O4, with a molecular weight of approximately 272.29 g/mol .
Synthesis Methods
The synthesis of (S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route includes the reaction of naphthalene-1-carbaldehyde with (S)-4-methoxy-3-oxobutanoic acid in the presence of a suitable catalyst. This reaction usually proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
| Synthetic Route | Conditions | Yield |
|---|---|---|
| Naphthalene-1-carbaldehyde + (S)-4-methoxy-3-oxobutanoic acid | Room temperature, ethanol or methanol | High yield with purification |
Biological Activities and Applications
(S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid has been studied for its potential biological activities, including enzyme inhibition and interactions with biological targets. Notably, it has been identified as an inhibitor of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant for neurobiology and related disorders such as depression. Additionally, it may modulate inflammatory pathways by inhibiting specific enzymes linked to inflammatory responses.
| Biological Activity | Target | Potential Application |
|---|---|---|
| Enzyme Inhibition | Kynurenine 3-hydroxylase | Neurobiology, Depression |
| Anti-inflammatory | Inflammatory enzymes | Inflammation reduction |
Research Findings and Mechanism of Action
The mechanism of action of (S)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Industrial and Scientific Applications
This compound is used as a building block in organic synthesis to create more complex molecules. It is also explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of new materials and chemical processes.
| Application Area | Use | Potential Impact |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Development of new compounds |
| Medicine | Anti-inflammatory and anticancer properties | Treatment of various diseases |
| Industry | Development of new materials and processes | Innovation in chemical manufacturing |
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